3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
Description
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-22(20,21)19-11-9-18(10-12-19)15-8-7-14(16-17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAVTJZDEASEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the cyclization of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
Key Structural and Functional Insights :
Methylsulfonyl may improve solubility compared to bulkier aryl sulfonyl groups . Methoxy vs. Halogen Substituents: The 4-methoxyphenylsulfonyl group () is electron-donating, contrasting with electron-withdrawing halogens (e.g., 2-fluorophenyl in ), which may alter metabolic stability or receptor interactions .
Pyridazine Substituent Diversity: Phenyl vs. Heteroaryl (e.g., Pyrazole): The phenyl group at position 6 (target compound) is common in anticancer and anti-inflammatory agents, while pyrazole-substituted analogs () may modulate kinase inhibition or antinociceptive activity .
Synthetic Routes :
- The target compound is likely synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 4-(methylsulfonyl)piperazine, analogous to methods in . Subsequent modifications (e.g., hydrolysis, alkylation) can introduce additional functional groups.
Biological Activity Trends: Pyridazine derivatives with piperazine sulfonyl groups (e.g., biphenylsulfonyl in ) are hypothesized to target serotonin or dopamine receptors due to structural similarity to known pharmacophores . Anticancer activity in Murty et al. (2012) correlates with 4-substituted piperazine moieties, suggesting the methylsulfonyl group in the target compound could enhance cytotoxicity compared to unsubstituted analogs .
Biological Activity
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring and a methylsulfonyl group, making it a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyridazine, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.39 g/mol |
| InChI | InChI=1S/C15H18N4O2S/c1-22(20,21)19-11-9-18(10-12-19)15-8-7-14(16-17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
The biological activity of this compound involves its interaction with various molecular targets. The compound functions primarily as an enzyme inhibitor and receptor modulator:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism has implications in treating diseases where enzyme activity is dysregulated.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways that are crucial for cellular responses and therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related piperazine derivatives demonstrated moderate to potent antibacterial activity against various pathogenic strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 19.5 µg/ml against Pseudomonas aeruginosa .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, including prostate cancer cells (DU-145). The results indicated a promising therapeutic index compared to standard treatments .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could make it a candidate for further investigation in inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Antimicrobial Activity : A series of piperazine derivatives were synthesized and screened for antimicrobial activity. Compounds showed varying degrees of effectiveness against bacterial strains, with some exhibiting MIC values comparable to established antibiotics .
- Antitumor Screening : Research focused on the cytotoxic effects of piperazine derivatives demonstrated that certain compounds significantly reduced cell viability in cancer cell lines, suggesting potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in related compounds (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine), a chloro-substituted pyridazine core reacts with piperazine derivatives under reflux conditions in aprotic solvents like dimethylformamide (DMF) or acetonitrile . Optimization may include:
- Temperature control : Elevated temperatures (80–120°C) to enhance reaction rates.
- Catalysts : Use of triethylamine or potassium carbonate to neutralize HCl byproducts.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., methylsulfonyl and phenyl groups). For example, the methylsulfonyl group exhibits a singlet near δ 3.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 358.12 for CHNOS).
- X-ray Crystallography : To resolve ambiguities in stereochemistry or piperazine ring conformation, as demonstrated in related pyridazine derivatives .
Q. How does the methylsulfonyl group influence the compound’s physicochemical properties?
Methodological Answer: The methylsulfonyl moiety enhances:
- Solubility : Polar sulfonyl groups improve aqueous solubility, critical for in vitro assays.
- Electron-withdrawing effects : Stabilizes the piperazine ring, reducing basicity (pKa ~7.5–8.5) compared to unsubstituted piperazines.
- Metabolic stability : Sulfonyl groups resist oxidative metabolism, as seen in analogs with extended plasma half-lives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
Methodological Answer: SAR studies for pyridazine derivatives suggest:
- Piperazine substitutions : Bulky groups (e.g., phenyl) at the 4-position enhance receptor binding affinity, as seen in anti-platelet aggregation analogs .
- Pyridazine modifications : Electron-withdrawing groups (e.g., Cl, CF) at the 6-position improve antibacterial activity by increasing membrane permeability .
- In silico modeling : Molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like bacterial topoisomerases or viral proteases .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies (e.g., variable IC values for antibacterial activity) may arise from:
- Assay conditions : Differences in bacterial strains, growth media, or endpoint measurements. Standardize protocols using CLSI guidelines.
- Compound purity : Validate purity (>95%) via HPLC before testing. Impurities like unreacted intermediates (e.g., 3-chloropyridazine) can skew results .
- Target selectivity : Use knockout bacterial strains or enzyme inhibition assays to confirm on-target effects .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer: Crystallization hurdles (e.g., low melting points or amorphous solids) can be addressed by:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to induce slow nucleation.
- Salt formation : Co-crystallize with acids (e.g., HCl) to stabilize the piperazine nitrogen.
- Temperature gradients : Gradual cooling from 50°C to 4°C to promote crystal growth, as applied in related piperazine-pyridazine structures .
Q. How do computational methods enhance understanding of its pharmacokinetic profile?
Methodological Answer: Computational tools predict:
- ADME properties : SwissADME or pkCSM for bioavailability (%F >50% due to moderate LogP ~2.5) and blood-brain barrier (BBB) penetration (low, due to sulfonyl polarity).
- Metabolic pathways : CYP450 isoform susceptibility (e.g., CYP3A4-mediated oxidation) via StarDrop or MetaSite .
- Toxicity risks : ProTox-II to flag hepatotoxicity or mutagenicity risks from reactive intermediates .
Q. What experimental controls are essential in evaluating its anti-inflammatory activity?
Methodological Answer: For in vitro assays (e.g., COX-2 inhibition):
- Positive controls : Celecoxib (IC ~40 nM) to validate assay sensitivity.
- Solvent controls : DMSO (<0.1% v/v) to rule out solvent-induced cytotoxicity.
- Cellular viability : Concurrent MTT assays to distinguish anti-inflammatory effects from cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
